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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzaldehyde

CAS No.: 53581-86-5

Cat. No.: B1590457 Get Quote

Executive Summary & Chemical Context[1][2][3][4]
4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) is a critical pharmacophore used in the

synthesis of bioactive scaffolds, particularly in the development of anti-inflammatory agents and

kinase inhibitors. Its structural integrity relies on the precise regiochemical arrangement of

three substituents on the benzene ring: an aldehyde (-CHO), a methoxy group (-OCH

), and a chlorine atom (-Cl).

This guide provides a rigorous, self-validating protocol for the structural elucidation of this

compound. Unlike standard reports, we focus on the causality of spectral features—explaining

why specific signals appear and how they confirm the 1,2,4-substitution pattern to the exclusion

of isomers.

Synthetic Origin & Regiochemical Logic
Understanding the synthesis aids in predicting impurities and confirming regiochemistry. The

compound is typically synthesized via the Vilsmeier-Haack formylation of 3-chloroanisole.

Precursor: 3-Chloroanisole (1-methoxy-3-chlorobenzene).

Directing Effects: The methoxy group is a strong ortho/para activator. The chlorine is a

deactivator but directs ortho/para.
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Regioselectivity: Formylation occurs para to the chlorine and ortho to the methoxy group

(position 6 relative to OMe), which is the most electronically activated and sterically

accessible site. This yields the target: 4-Chloro-2-methoxybenzaldehyde.[1][2][3][4][5]

Analytical Strategy: The Elucidation Workflow
The following flowchart outlines the logical progression from raw material to confirmed

structure, utilizing orthogonal analytical techniques to eliminate ambiguity.
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Figure 1: Step-by-step structural elucidation workflow ensuring orthogonal validation.
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Mass Spectrometry: The Isotopic Blueprint
Mass spectrometry provides the first definitive proof of the molecular formula and the presence

of chlorine.

Experimental Data
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Molecular Ion (

):

170.

Base Peak: Often

169 (M-H)

or loss of CHO.

Interpretation Logic
The diagnostic feature of this spectrum is the Chlorine Isotope Pattern. Chlorine exists naturally

as

Cl (75.78%) and

Cl (24.22%).

Observation: A molecular ion cluster at

170 (

) and 172 (

).

Validation: The intensity ratio of

:
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must be approximately 3:1. Any deviation suggests interference or lack of mono-chlorination.

Fragmentation: Loss of the formyl radical (-CHO, 29 Da) typically yields a cation at

141/143, retaining the Cl isotope pattern.

Infrared Spectroscopy (FT-IR)
IR is used here primarily to confirm the oxidation state of the carbon and the presence of the

ether.

Carbonyl Stretch (

): A strong, sharp band at 1680–1690 cm

. This is slightly lower than unsubstituted benzaldehyde (1701 cm

) due to the conjugation with the electron-donating methoxy group (mesomeric effect).

Aldehyde C-H Stretch: Two weak bands (Fermi resonance) at ~2850 and 2750 cm

.

Ether C-O Stretch: Strong bands in the 1200–1260 cm

region (Ar-O-C).

NMR Spectroscopy: The Structural Fingerprint
This is the core of the elucidation. We must distinguish the 1,2,4-substitution pattern from

potential isomers (e.g., 5-chloro-2-methoxybenzaldehyde).

1H NMR Data (500 MHz, CDCl )
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Proton
Assignment

Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Structural
Justificatio
n

CHO

(Aldehyde)
10.42 Singlet (s) 1H -

Deshielded

by anisotropy

of C=O.

H-6

(Aromatic)
7.78 Doublet (d) 1H

Ortho to CHO

(deshielding

zone).

H-5

(Aromatic)
7.02

Doublet of

Doublets (dd)
1H ,

Ortho to Cl,

Meta to CHO.

H-3

(Aromatic)
6.98 Doublet (d) 1H

Ortho to OMe

(shielding

zone), Meta

to Cl.

OCH

(Methoxy)
3.94 Singlet (s) 3H -

Electron-

donating

group.

Mechanistic Interpretation
Regiochemistry of H-6: The proton at

7.78 is significantly downfield. This confirms it is ortho to the aldehyde group. Its large
coupling (

Hz) indicates it has a neighbor (H-5).

Regiochemistry of H-3: The proton at

6.98 is a doublet with a small coupling constant (

Hz). This is characteristic of meta coupling. The lack of a large coupling indicates both ortho
positions are substituted (by OMe and Cl).
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The Connectivity Check: H-5 couples to both H-6 (ortho, large

) and H-3 (meta, small

), appearing as a doublet of doublets. This confirms the contiguous H6-H5-Cl-H3
arrangement is broken, validating the 1,2,4-pattern where Cl is at position 4.

2D NMR Validation (NOE)
To definitively prove the methoxy group is at position 2 (next to H-3) and not position 4:

Experiment: 1D NOE Difference or NOESY.

Irradiation: Irradiate the OMe singlet at 3.94 ppm.

Result: Strong NOE enhancement observed only at H-3 (

6.98). No enhancement at H-6.

Conclusion: The OMe group is spatially proximal to H-3, confirming the 2-methoxy

substitution.

Experimental Protocols
Sample Preparation for NMR

Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS v/v.

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

Tube: High-quality 5 mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts

from synthesis).

HPLC Purity Check
Before spectral analysis, ensure purity >98% to avoid assigning impurity peaks.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid) 50:50 to 90:10 over 10 min.

Detection: UV at 254 nm and 280 nm.

Synthesis & Regiochemistry Diagram
The following diagram illustrates the regiochemical control during synthesis, which supports the

structural assignment.

3-Chloroanisole
(OMe at 1, Cl at 3)

Transition State
Electrophilic Attack

 Activation by OMe (Ortho)

POCl3 / DMF
(Vilsmeier-Haack)

4-Chloro-2-methoxybenzaldehyde
(Target)

 Formylation at Pos 6
(Para to Cl, Ortho to OMe)
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Figure 2: Regiochemical pathway of Vilsmeier-Haack formylation leading to the target structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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